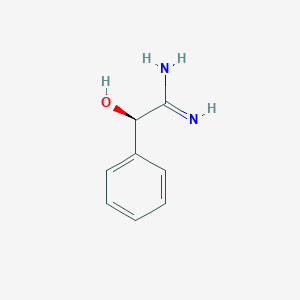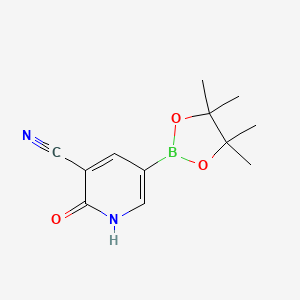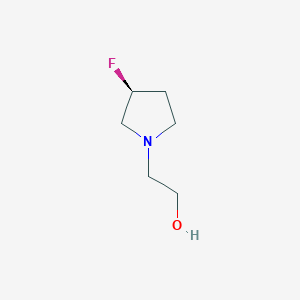
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol is a chiral compound that features a fluorinated pyrrolidine ring attached to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and fluorinated reagents.
Alcohol Formation: The ethan-1-ol moiety can be introduced through nucleophilic substitution reactions, often involving the use of alkyl halides and appropriate bases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to ensure precise control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or other halides.
Major Products
The major products formed from these reactions include ketones, aldehydes, reduced alcohols, and various substituted derivatives, depending on the reagents and conditions used.
科学的研究の応用
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the effects of fluorination on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism by which (S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ethan-1-ol moiety may participate in hydrogen bonding, further stabilizing interactions with biological targets.
類似化合物との比較
Similar Compounds
- (S)-2-(3-Chloropyrrolidin-1-yl)ethan-1-ol
- (S)-2-(3-Bromopyrrolidin-1-yl)ethan-1-ol
- (S)-2-(3-Methylpyrrolidin-1-yl)ethan-1-ol
Uniqueness
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorination can enhance the compound’s metabolic stability, lipophilicity, and overall biological activity compared to its non-fluorinated analogs.
特性
分子式 |
C6H12FNO |
|---|---|
分子量 |
133.16 g/mol |
IUPAC名 |
2-[(3S)-3-fluoropyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C6H12FNO/c7-6-1-2-8(5-6)3-4-9/h6,9H,1-5H2/t6-/m0/s1 |
InChIキー |
CROKWOXDQWOKCV-LURJTMIESA-N |
異性体SMILES |
C1CN(C[C@H]1F)CCO |
正規SMILES |
C1CN(CC1F)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11755137.png)
![tert-butyl N-[(1S,6s)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B11755146.png)
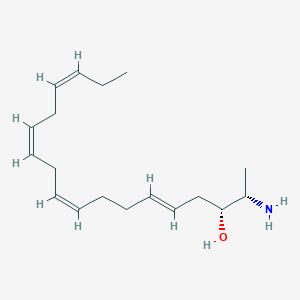
![2-Methyl-2,6-diazaspiro[4.5]decane](/img/structure/B11755160.png)
![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11755171.png)
![Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B11755176.png)
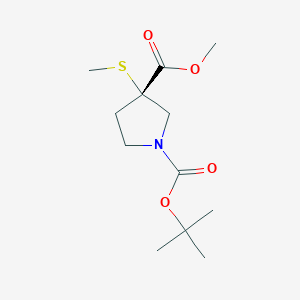
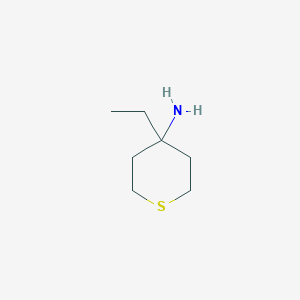

![rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B11755193.png)
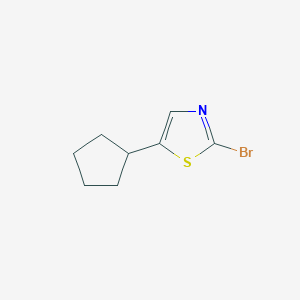
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755206.png)
